1-(3,5-dichlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(3,5-dichlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dichlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step involves the use of a chlorinated benzene derivative, such as 3,5-dichlorobenzoyl chloride, which reacts with the pyrazole intermediate in the presence of a base like triethylamine.
Attachment of the thiophenyl group: The thiophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dichlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or borane.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
1-(3,5-dichlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating receptors: Interacting with cell surface or intracellular receptors to alter signal transduction pathways.
Disrupting cellular processes: Interfering with critical cellular functions, leading to cell death or altered cellular activity.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dichlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but different position of the carboxylic acid group.
1-(3,5-dichlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
1-(3,5-dichlorophenyl)-5-(phenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
1-(3,5-dichlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its dichlorophenyl and thiophenyl groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications and the development of new chemical entities.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-8-4-9(16)6-10(5-8)18-12(13-2-1-3-21-13)7-11(17-18)14(19)20/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMYLDIORBKQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2C3=CC(=CC(=C3)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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